4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C5H7N3S and a molecular weight of 141.19 g/mol It is characterized by a triazole ring fused with a cyclopropyl group and a thiol group
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole derivatives have been reported to exhibit activity against a wide range of dna and rna viruses, including various strains of herpes simplex virus and hiv, as well as influenza a (h1n1, h3n2) and b viruses, varicella zoster virus, human cytomegalovirus, etc .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets and cause changes that inhibit the activity of the target .
Biochemical Pathways
Similar compounds such as 1,2,4-triazole derivatives have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds such as 1,2,4-triazole derivatives have been reported to have good pharmacokinetic properties .
Result of Action
Similar compounds such as 1,2,4-triazole derivatives have been reported to have antiviral activity .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with thiocarbohydrazide, followed by cyclization in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
4-Cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound exhibits potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors
Comparison with Similar Compounds
4-Cyclopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a cyclopropyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A fused heterocyclic compound with different pharmacological activities.
Tetrazole-containing compounds: These compounds have a similar triazole ring but with an additional nitrogen atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to its analogs.
Biological Activity
4-Cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole ring with a cyclopropyl group and a thiol functional group, which contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 143.19 g/mol. The presence of the thiol group allows for unique interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets including enzymes and receptors through:
- Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins.
- Hydrogen Bonding : The amino and cyclopropyl groups may participate in hydrogen bonding and hydrophobic interactions respectively.
These interactions suggest that the compound could modulate enzyme activity or receptor function, leading to its observed biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study examining various triazole derivatives found that compounds containing the triazole moiety demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Compound | Activity | Reference |
---|---|---|
This compound | Effective against E. coli and S. aureus | |
5-Amino derivatives | Enhanced antimicrobial properties |
Antifungal Activity
The antifungal potential of 1,2,4-triazoles has been well-documented. Triazole derivatives are known to inhibit ergosterol synthesis in fungi. A review highlighted the effectiveness of triazoles in treating fungal infections, indicating that this compound may share similar properties.
Compound | Fungal Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | Candida spp. | 8.5 | |
Fluconazole (control) | Candida spp. | 0.5 |
Anticancer Activity
Recent studies have explored the anticancer effects of triazole compounds against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in liver cancer (Hep-G2) models.
Compound | Cell Line | Cell Viability (%) at 100 µg/mL | Reference |
---|---|---|---|
This compound | Hep-G2 | 12.93 ± 0.55 | |
Doxorubicin (control) | Hep-G2 | 10.8 ± 0.41 |
Case Studies
Several case studies have documented the synthesis and evaluation of triazole derivatives for their biological activities:
- Antimycobacterial Activity : A study reported the synthesis of triazole derivatives that showed inhibition against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective growth inhibition at low concentrations (5.3 µM) .
- Structure-Activity Relationship (SAR) : Research into the SAR of triazoles revealed that modifications at specific positions significantly enhanced their anticancer efficacy against Hep-G2 cells . The presence of electronegative substituents was particularly noted to improve activity.
Properties
IUPAC Name |
4-cyclopropyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c9-5-7-6-3-8(5)4-1-2-4/h3-4H,1-2H2,(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQECFEVNVXJQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-96-9 | |
Record name | 4-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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